molecular formula C20H14O4 B1307746 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde CAS No. 126026-43-5

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde

Cat. No.: B1307746
CAS No.: 126026-43-5
M. Wt: 318.3 g/mol
InChI Key: JGDANMIAONXEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is an organic compound with the molecular formula C20H14O4. It is characterized by the presence of two formyl groups attached to a phenoxyphenyl structure. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound, which is then further reacted with 4-formylphenol under specific conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde involves its interaction with various molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diformyldiphenyl ether
  • 4,4’-Oxydibenzaldehyde
  • Bis(4-formylphenyl) ether

Uniqueness

4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthesis and material science .

Properties

IUPAC Name

4-[4-(4-formylphenoxy)phenoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-13-15-1-5-17(6-2-15)23-19-9-11-20(12-10-19)24-18-7-3-16(14-22)4-8-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDANMIAONXEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396780
Record name Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126026-43-5
Record name Benzaldehyde, 4,4'-[1,4-phenylenebis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There was added 41.5 grams (0.30 mole) of anhydrous potassium carbonate to a solution of 11 grams (0.10 mole) of hydroquinone, 24.8 grams (0.20 mole) of 4-fluorobenzaldehyde and 200 ml of dimethylacetamide. The resulting solution was heated at reflux for 12 hours. The reaction mixture was then decanted from the insoluble potassium salts and allowed to cool. The cooled solution was added to water to effect precipitation of product which was isolated by filtration. The product was recrystallized from isopropanol/water to yield 21 grams (66%) of 4,4'[1,4-phenylenebis(oxy)]bisbenzaldehyde having a melting point of 157°-158° C. The identity of the product was further confirmed by proton NMR.
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.